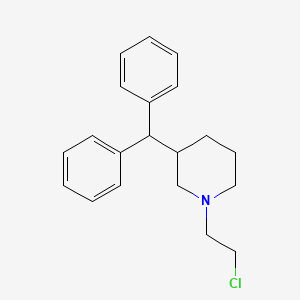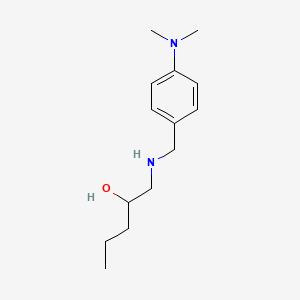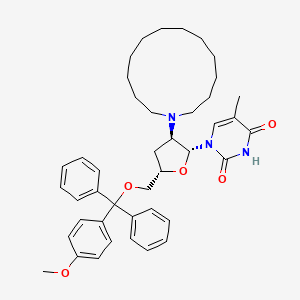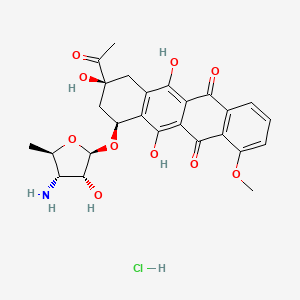
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an active ingredient in certain chemotherapeutic agents, particularly in the treatment of various cancers. The compound’s structure includes multiple functional groups, contributing to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacenedione Core: This step involves the construction of the tetracyclic naphthacenedione structure through a series of cyclization reactions.
Functional Group Modifications: Introduction of the acetyl, amino, and methoxy groups is achieved through selective functionalization reactions.
Glycosylation: The attachment of the 3-amino-3,5-dideoxy-beta-D-ribofuranosyl moiety is performed using glycosylation techniques, often involving the use of glycosyl donors and acceptors under acidic or basic conditions.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.
科学的研究の応用
This compound has extensive applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Employed in the development of chemotherapeutic agents for cancer treatment, owing to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用機序
The compound exerts its effects primarily through:
DNA Intercalation: Inserting itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase Inhibition: Inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.
Epirubicin: A derivative with modified pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a valuable therapeutic agent.
特性
CAS番号 |
79898-13-8 |
|---|---|
分子式 |
C26H28ClNO10 |
分子量 |
550.0 g/mol |
IUPAC名 |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25+,26+;/m1./s1 |
InChIキー |
GRXYHNFFJITBLV-ZXAVJILZSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
正規SMILES |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


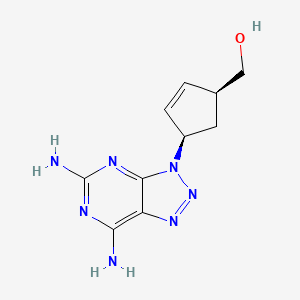
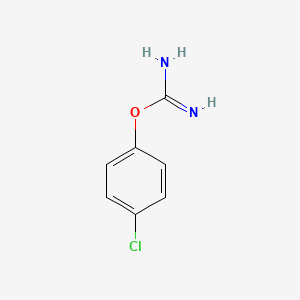
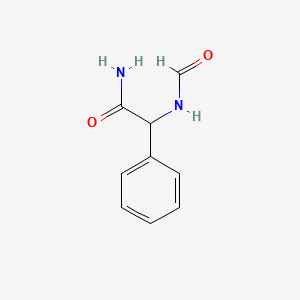

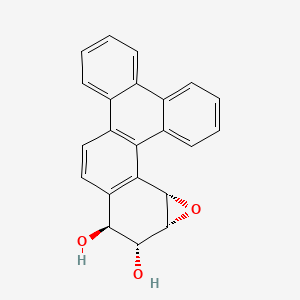
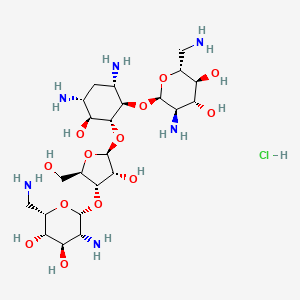
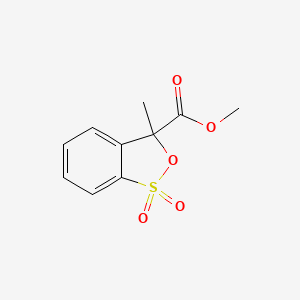
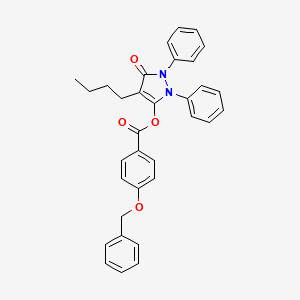
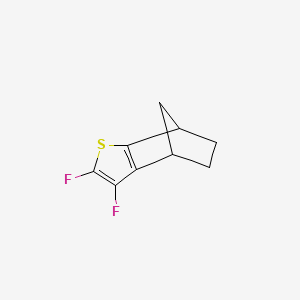
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

